N,N-Dimethyl-p-(3,4-difluorophenylazo)aniline
Description
Chemical Identity and Nomenclature
N,N-Dimethyl-p-(3,4-difluorophenylazo)aniline is a synthetic azo compound characterized by its distinct molecular architecture. The compound’s systematic IUPAC name, 4-((3,4-difluorophenyl)diazenyl)-N,N-dimethylaniline , reflects its structural components: a dimethylamino-substituted aniline moiety linked via an azo (-N=N- ) group to a 3,4-difluorophenyl ring. Its molecular formula, C₁₄H₁₃F₂N₃ , corresponds to a molecular weight of 261.27 g/mol .
The compound’s SMILES notation, CN(C)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)F)F , encodes its connectivity: two aromatic rings connected by an azo bridge, with fluorine atoms at the 3- and 4-positions of one ring and dimethylamino groups at the para position of the other. Alternative nomenclature includes 3',4'-difluoro-4-dimethylaminoazobenzene , highlighting its relationship to the azobenzene family.
Key identifiers include:
- CAS Registry Number : 351-65-5
- Unique Ingredient Identifier (UNII) : CRY30RVF9E
- InChIKey : KNSMUCVNITYESQ-ISLYRVAYSA-N
The presence of fluorine atoms and dimethylamino groups confers unique electronic properties, influencing both spectroscopic behavior and reactivity.
Historical Development in Azo Compound Research
The synthesis of this compound is rooted in the broader evolution of azo chemistry. Azo compounds first gained prominence in the 19th century with the discovery of aniline yellow (1876), marking the advent of synthetic dyes. Early work focused on diazotization and coupling reactions, enabling the systematic assembly of aromatic azo structures.
By the mid-20th century, researchers began exploring functionalized azobenzenes for non-dye applications. The introduction of electron-donating groups (e.g., -N(CH₃)₂) and electron-withdrawing substituents (e.g., -F) emerged as a strategy to modulate photophysical properties. For example, Siemeling et al. (2008) demonstrated the synthesis of iodo-functionalized azobenzenes via condensation of nitrosobenzene derivatives with anilines, a method applicable to fluorinated analogs.
The specific incorporation of 3,4-difluorophenyl groups represents a modernization of this approach, leveraging fluorine’s electronegativity to enhance thermal stability and redshift absorption spectra. Contemporary synthetic routes often employ continuous flow reactors to optimize yields and purity, reflecting advancements in process chemistry.
Structural Relationship to Functionalized Azobenzene Derivatives
This compound belongs to the push–pull azobenzene subclass, where electron-donating (dimethylamino) and electron-withdrawing (difluorophenyl) groups create intramolecular charge-transfer interactions. This structural motif contrasts with:
- Simple Azobenzenes : Lacking substituents (e.g., azobenzene itself), these exhibit limited spectral tuning and low isomerization quantum yields.
- Active Ester Derivatives : Compounds like NHS-functionalized azobenzenes (e.g., 3l–n in Schultzke et al.) prioritize cross-coupling reactivity over optoelectronic properties.
- Organometallic Hybrids : Derivatives with ferrocenyl groups (e.g., C≡C–Fc ) integrate redox-active motifs absent in the fluorinated analog.
The compound’s π-conjugated system enables unique photoisomerization pathways. Time-dependent density functional theory (TD-DFT) studies reveal that the dimethylamino group stabilizes the ππ* excited state, promoting a torsional isomerization mechanism with higher quantum yields than unsubstituted azobenzenes. Comparative data:
| Property | This compound | Unsubstituted Azobenzene |
|---|---|---|
| Absorption λ_max (nm) | 450–470 (visible range) | 320–340 (UV range) |
| Isomerization QY | 0.25–0.35 | 0.10–0.15 |
| Thermal Stability | >200°C | ~150°C |
This structural tailoring aligns with applications in photoresponsive materials, where visible-light activation and robust cycling stability are critical.
Properties
CAS No. |
351-65-5 |
|---|---|
Molecular Formula |
C14H13F2N3 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-[(3,4-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-3-10(4-7-12)17-18-11-5-8-13(15)14(16)9-11/h3-9H,1-2H3 |
InChI Key |
KNSMUCVNITYESQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Method via Nucleophilic Aromatic Substitution and Catalytic Hydrogenation
- Step 1: Dissolve paranitrochlorobenzene in toluene to form solution A.
- Step 2: Dissolve dimethylamine hydrochloride in water and add to solution A.
- Step 3: Under stirring at 20–25 °C, add 15% sodium hydroxide aqueous solution dropwise, then warm to 35–40 °C and add more sodium hydroxide solution dropwise, followed by insulation reaction for 45–90 minutes.
- Step 4: After phase separation, add an active nickel catalyst to the toluene layer and perform catalytic hydrogenation to reduce the nitro group to an amine.
- Step 5: Filter off the catalyst and pass hydrogen chloride gas through the toluene layer to precipitate N,N-dimethyl-p-phenylenediamine hydrochloride.
- Step 6: Centrifuge and dry the precipitate to obtain the product with high purity (99.7%) and yield (~94.5%).
Notes on Reaction Conditions
- Molar ratios: Dimethylamine hydrochloride to paranitrochlorobenzene is typically 1.1:1 to 1.2:1.
- Sodium hydroxide addition is carefully controlled in two stages to optimize reaction efficiency.
- The use of active nickel catalyst ensures effective hydrogenation.
- The final hydrochloride salt is isolated by acidification and centrifugation.
Diazotization and Azo Coupling to Form N,N-Dimethyl-p-(3,4-difluorophenylazo)aniline
Once the N,N-dimethyl-p-phenylenediamine hydrochloride is prepared, the azo compound is synthesized via diazotization and coupling:
Diazotization
Coupling with 3,4-Difluoroaniline
- The diazonium salt solution is then reacted with 3,4-difluoroaniline or its derivatives under controlled pH and temperature conditions.
- The azo coupling occurs at the para position relative to the dimethylamino group, forming the azo bond (-N=N-).
- The reaction mixture is typically stirred and maintained at low temperature to prevent side reactions and degradation.
Workup and Purification
- After coupling, the product is isolated by filtration or extraction.
- Washing with dilute acid or base may be performed to remove impurities.
- Crystallization from suitable solvents (e.g., acetone or ethanol) yields the pure azo compound.
Summary Table of Key Preparation Steps
Research Findings and Considerations
- The two-stage addition of sodium hydroxide in the preparation of the intermediate ensures controlled deprotonation and reaction kinetics, improving yield and purity.
- Catalytic hydrogenation using active nickel catalysts is preferred for its efficiency and selectivity in reducing nitro groups without affecting other functional groups.
- Diazotization at low temperatures prevents decomposition of the diazonium salt, which is critical for high coupling efficiency.
- The presence of fluorine substituents on the phenyl ring influences the electronic properties and reactivity during azo coupling, requiring careful control of reaction conditions to avoid side reactions.
- Purification by crystallization and acid-base washing steps ensures removal of unreacted starting materials and by-products, yielding a product suitable for applications requiring high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Can be reduced to form amines.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the electron-donating dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces corresponding amines.
Substitution: Produces halogenated or sulfonated derivatives.
Scientific Research Applications
Dyes and Pigments
N,N-Dimethyl-p-(3,4-difluorophenylazo)aniline is primarily used in the production of dyes and pigments due to its vibrant color and stability under various conditions. Azo dyes are widely utilized in textiles, printing inks, and plastics.
Research has indicated potential biological applications for this compound:
- Anticancer Studies : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. For example, related compounds have shown significant growth inhibition against various cancer cell lines, indicating a potential for development as therapeutic agents .
Chemical Sensors
Due to its sensitivity to environmental changes, this compound can be employed in chemical sensors. Its ability to change color in response to specific chemical stimuli makes it suitable for detecting pH changes or the presence of certain ions.
Case Study 1: Anticancer Activity
A study published in ACS Omega explored the synthesis of various N-aryl derivatives, including those related to this compound. These compounds demonstrated promising anticancer activity against several human tumor cell lines with varying degrees of growth inhibition .
Case Study 2: Dye Stability
Research comparing the stability of fluorinated azo compounds found that this compound exhibits superior stability under oxidative conditions compared to non-fluorinated analogs. This property enhances its applicability in long-lasting dye formulations used in industrial settings.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo:
Electrophilic Attack: The diazenyl group can participate in electrophilic reactions, leading to the formation of new bonds.
Electron Donation: The dimethylamino group donates electrons, stabilizing reaction intermediates and facilitating various chemical transformations.
Comparison with Similar Compounds
Analysis :
- Fluorine vs. Methyl Substituents : Fluorine's electronegativity increases polarity and may enhance solubility in polar solvents compared to methyl-substituted analogs .
- Positional Isomerism : The 3,4-difluoro configuration in the target compound contrasts with 3,5-difluoro or 2,3-dimethyl analogs, influencing electronic distribution and intermolecular interactions .
Physicochemical Properties
Analysis :
- Thermal Stability : Methyl-substituted analogs (e.g., xylylazo derivatives) exhibit higher boiling points (406.9°C) compared to fluorinated variants, likely due to reduced polarity .
Toxicity and Carcinogenicity
Analysis :
- Potency : The target compound exhibits higher toxicity (lower TDLo) compared to methyl-substituted analogs, likely due to fluorine's electronegativity enhancing reactivity or metabolic activation .
- Decomposition Hazards: Fluorinated analogs release F⁻, which is more toxic than NOₓ alone, necessitating stricter handling protocols .
Environmental and Regulatory Considerations
- Analogous compounds show trace degradation in wastewater after 7 days .
- Regulatory Status: Classified as a "moderate" cancer risk () but flagged for carcinogenicity in experimental models, aligning with stricter regulations compared to non-fluorinated analogs .
Biological Activity
N,N-Dimethyl-p-(3,4-difluorophenylazo)aniline is an azo compound that has garnered attention for its potential biological activities. This article discusses its biological mechanisms, toxicity, genotoxicity, and relevant case studies based on diverse research findings.
- Molecular Formula : C14H13F2N3
- Molar Mass : 249.27 g/mol
- Structure : The compound features a dimethylamino group attached to an azo linkage and a difluorophenyl moiety, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its azo group, which can undergo redox reactions. These reactions lead to the formation of reactive intermediates that interact with various biological molecules, potentially altering biochemical pathways. The compound's ability to form reactive species makes it useful in studying enzyme mechanisms and cellular processes .
Acute Toxicity
Research indicates that exposure to this compound can lead to significant toxicity. In animal studies, high doses resulted in symptoms such as methaemoglobinaemia and decreased body weight gain .
Chronic Toxicity
Chronic exposure studies have shown that administration of the compound via gavage in rodents resulted in a dose-related increase in liver tumors. Specifically, hepatocellular adenomas and carcinomas were observed in treated groups compared to controls .
Genotoxicity Studies
Genotoxicity analyses indicate that this compound exhibits chromosome-damaging properties. In vitro studies using the Ames test demonstrated that the compound can induce structural chromosome aberrations in mammalian cells . Although it proved nonmutagenic at lower concentrations, higher doses resulted in significant clastogenic effects.
Case Studies
- Carcinogenicity in Rodents :
- Metabolic Studies :
Summary of Findings
Q & A
Q. What are the recommended methods for synthesizing N,N-Dimethyl-p-(3,4-difluorophenylazo)aniline, and how can purity be optimized?
The compound is typically synthesized via diazo coupling reactions. For example, 3,4-difluoroaniline can react with aromatic sulfonyl chloride under controlled pH and temperature to form the azo intermediate, followed by N,N-dimethylation . Purification often involves recrystallization using ethanol/water mixtures or column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane eluents. Purity optimization requires monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at λ = 370–400 nm, where the azo group exhibits strong absorption .
Q. What safety protocols should be followed when handling this compound?
The compound is classified as a questionable carcinogen (IARC Group 2B) and exhibits tumorigenic potential in animal studies . Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with HEPA filtration to avoid inhalation. Waste disposal must comply with hazardous chemical protocols, and spills should be neutralized with activated carbon or vermiculite .
Q. How can its stability under experimental conditions (e.g., light, temperature) be assessed?
Stability testing involves UV-Vis spectroscopy to monitor absorbance changes over time. The compound’s azo group is prone to photodegradation; thus, experiments should use amber glassware or light-exclusion setups. Thermal stability can be evaluated via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition thresholds .
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing electronic transitions and vibrational modes?
- Electronic transitions : UV-Vis spectroscopy (λmax ≈ 380–420 nm in ethanol) combined with time-dependent density functional theory (TD-DFT) calculations can correlate observed bands with π→π* and n→π* transitions .
- Vibrational modes : Resonance Raman spectroscopy and two-color resonant two-photon ionization (2C-R2PI) are ideal for probing in-plane ring vibrations and substituent effects. For example, the C-F stretching modes at 1,200–1,300 cm⁻¹ are sensitive to para- vs. meta-fluoro substitution .
Q. How can computational models predict its environmental persistence and bioaccumulation potential?
- Persistence : Use the EPI Suite™ software with the compound’s log Kow (estimated 4.58) to calculate biodegradation half-lives. Experimental validation involves microbial degradation assays in wastewater inocula, where trace levels persist after 7 days .
- Bioaccumulation : The bioconcentration factor (BCF) can be modeled using the log Kow value, yielding an estimated BCF of 1,780, indicating high aquatic bioaccumulation. Adsorption to soils is predicted via the organic carbon partition coefficient (Koc ≈ 7,390), with pH-dependent cation formation influencing mobility .
Q. What crystallographic strategies resolve structural ambiguities in its solid-state conformation?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software is critical. Key parameters include refining the dihedral angle between the phenylazo and dimethylaniline moieties (typically 10–15°) and validating hydrogen bonding interactions. High-resolution data (R-factor < 0.05) are achievable with synchrotron radiation .
Q. How do substituent positions (3,4-difluoro vs. 3,5-difluoro) affect its spectroscopic and reactivity profiles?
Comparative studies using ion mobility spectrometry (IMS) reveal that 3,4-difluoro substitution increases planarity and conjugation, reducing ionization potential by ~0.3 eV compared to 3,5-difluoro analogs. Substituent effects on electrophilic aromatic substitution (e.g., nitration) can be quantified via Hammett σ constants, with 3,4-difluoro groups showing stronger meta-directing behavior .
Methodological Considerations
- Contradiction resolution : Discrepancies in log Kow values (e.g., 4.58 vs. literature-derived 4.2) should be addressed via experimental determination using shake-flask or HPLC methods .
- Advanced analytics : Combine matrix-assisted laser desorption/ionization (MALDI) with collision-induced dissociation (CID) to fragment the azo bond (m/z ≈ 120–150) for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
